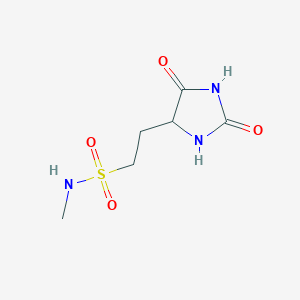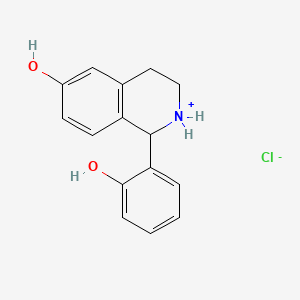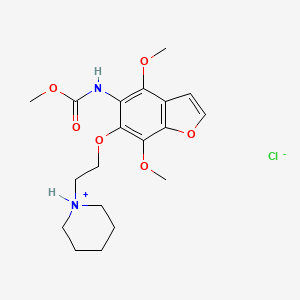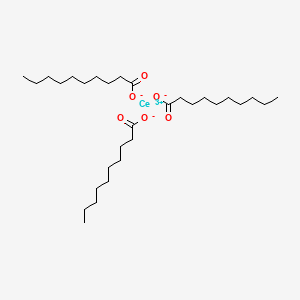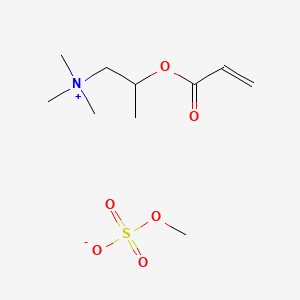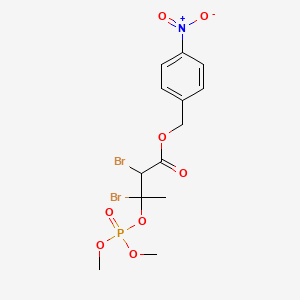
3-Iodo-L-tyrosine calcium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-L-tyrosine calcium is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an iodine atom at the third position of the benzene ring in the tyrosine molecule. It is primarily known for its role as an intermediate in the synthesis of thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-L-tyrosine typically involves the iodination of L-tyrosine. This process can be carried out using iodine and an oxidizing agent, such as sodium iodate or hydrogen peroxide, under acidic conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-L-tyrosine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control ensures the consistency and purity of the final product .
化学反应分析
Types of Reactions
3-Iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodotyrosine or other iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting the compound back to L-tyrosine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide or ammonia can facilitate substitution reactions.
Major Products Formed
Diiodotyrosine: Formed through further iodination.
L-Tyrosine: Formed through reduction.
Various substituted tyrosines: Formed through substitution reactions.
科学研究应用
3-Iodo-L-tyrosine calcium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.
Biology: Employed in studies of thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential role in treating thyroid-related disorders and as a diagnostic tool for thyroid function.
Industry: Utilized in the production of iodinated contrast agents for medical imaging.
作用机制
The primary mechanism of action of 3-Iodo-L-tyrosine involves its role as an intermediate in thyroid hormone synthesis. It inhibits the enzyme tyrosine hydroxylase, which catalyzes the formation of levodopa (L-DOPA) from tyrosine. This inhibition affects the production of neurotransmitters like dopamine, which has implications for neurological research .
相似化合物的比较
Similar Compounds
3,5-Diiodo-L-tyrosine: Another iodinated derivative of L-tyrosine, involved in thyroid hormone synthesis.
3-Iodothyronamine: A metabolite of thyroid hormones with distinct biological activities.
3,5,3’-Triiodothyronine (T3): An active thyroid hormone derived from iodinated tyrosines.
Uniqueness
3-Iodo-L-tyrosine calcium is unique due to its specific inhibition of tyrosine hydroxylase and its role as a precursor in thyroid hormone synthesis. Its ability to modulate dopamine levels also sets it apart from other iodinated tyrosines .
属性
CAS 编号 |
7681-60-9 |
|---|---|
分子式 |
C8H7CaINO3+ |
分子量 |
332.13 g/mol |
IUPAC 名称 |
calcium;2-amino-2-(4-hydroxy-3-iodophenyl)acetate |
InChI |
InChI=1S/C8H8INO3.Ca/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+2/p-1 |
InChI 键 |
ZEXUVOVLENOFRC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)[O-])N)I)O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




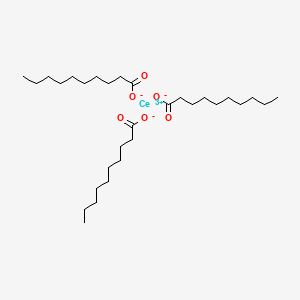
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
